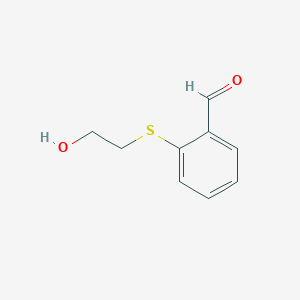

2-(2-Hydroxyethylthio)benzaldehyde

描述

2-(2-Hydroxyethylthio)benzaldehyde is a benzaldehyde derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 2-position of the aromatic ring. The hydroxyethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reactivity in nucleophilic additions or metal coordination .

属性

CAS 编号 |

53606-35-2 |

|---|---|

分子式 |

C9H10O2S |

分子量 |

182.24 g/mol |

IUPAC 名称 |

2-(2-hydroxyethylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10O2S/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2 |

InChI 键 |

PEPITGGBNOELSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)SCCO |

规范 SMILES |

C1=CC=C(C(=C1)C=O)SCCO |

产品来源 |

United States |

相似化合物的比较

Thioether-Containing Benzaldehydes

Key Example: 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Structural Differences: The hydroxyethylthio group (-SCH₂CH₂OH) contrasts with the diphenylphosphino (-PPh₂) group in 2-(diphenylphosphino)benzaldehyde. The former is polar and hydrophilic, while the latter is bulky and lipophilic.

- Applications: this compound: Potential ligand for metal coordination (e.g., zinc complexes) due to sulfur and hydroxyl donor atoms, as seen in azomethine-zinc complexes . 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphine ligand’s ability to stabilize transition metals .

- Market Trends: The diphenylphosphino derivative has established demand in North America for industrial applications, whereas the hydroxyethylthio variant remains understudied in commercial contexts .

Data Table 1: Thioether vs. Phosphino Benzaldehydes

| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|

| Substituent Polarity | High (polar -SCH₂CH₂OH) | Low (non-polar -PPh₂) |

| Solubility | Polar solvents (e.g., methanol) | Non-polar solvents (e.g., toluene) |

| Primary Applications | Coordination chemistry, bioactivity | Catalysis, material science |

| Commercial Availability | Limited | Established market presence |

Hydroxyl-Substituted Benzaldehydes

Key Example : this compound vs. Fungal-Derived Benzaldehyde (Compound 9 from Aspergillus sp. EGF15-0-3)

- Structural Differences : Compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) contains a complex alkyl side chain and a pyran ring formed by hydroxyl and alkyl groups. In contrast, the hydroxyethylthio derivative has a simpler sulfur-linked hydroxyethyl chain.

- Bioactivity: Compound 9 exhibits potent antitumor activity against drug-resistant cells, attributed to its pyran ring enhancing molecular rigidity and target interaction .

Data Table 2: Bioactive Hydroxyl-Substituted Benzaldehydes

| Property | This compound | Aspergillus-Derived Compound 9 |

|---|---|---|

| Substituent Complexity | Simple hydroxyethylthio chain | Complex alkyl/pyran structure |

| Bioactivity | Potential metal coordination | Antitumor (overcomes drug resistance) |

| Synthesis Difficulty | Moderate | High (requires fungal extraction) |

Benzaldehyde Derivatives with Heterocyclic Moieties

Key Example : this compound vs. 2-(Naphthalen-2-yl)benzaldehyde

Nitration Reactivity Comparisons

Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) undergo nitration at specific positions. For this compound:

- The hydroxyethylthio group (-SCH₂CH₂OH) is weakly electron-withdrawing, directing nitration to the meta position relative to the aldehyde. This contrasts with methyl benzoate derivatives, where electron-withdrawing ester groups favor para nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。